2,5-Dianilino-p-benzoquinone
Overview
Description
2,5-Dianilino-p-benzoquinone is an organic compound with the molecular formula C18H14N2O2. It is a derivative of benzoquinone, where two aniline groups are attached to the 2 and 5 positions of the benzoquinone ring. This compound is known for its role in the synthesis of conducting polymers, particularly polyaniline, and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dianilino-p-benzoquinone is typically synthesized through the oxidation of aniline in an acidic aqueous environment. One common method involves the use of ammonium peroxydisulfate as the oxidizing agent. The reaction is carried out in the presence of p-benzoquinone, which facilitates the formation of this compound .
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the oxidation of aniline using strong oxidizing agents such as potassium dichromate in acidic media. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dianilino-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aniline groups can undergo substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ammonium peroxydisulfate and potassium dichromate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, as well as substituted aniline derivatives .
Scientific Research Applications
2,5-Dianilino-p-benzoquinone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 2,5-dianilino-p-benzoquinone involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox activity is crucial for its role in the synthesis of conducting polymers and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dianilino-1,4-benzoquinone
- 2,5-bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-dianilinocyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dianilino-p-benzoquinone is unique due to its specific structure, which allows it to participate in a wide range of redox reactions. This makes it particularly valuable in the synthesis of conducting polymers and in various scientific research applications .
Properties
IUPAC Name |
2,5-dianilinocyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDOINCEIMJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279149 | |
Record name | Helindon Yellow CA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3421-08-7 | |
Record name | Helindon Yellow CA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Helindon Yellow CA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Helindon Yellow CA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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